![molecular formula C19H16N2O3 B2798459 N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide CAS No. 1445158-11-1](/img/structure/B2798459.png)
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide, also known as TATD, is a chemical compound with potential applications in the field of scientific research. TATD is a member of the propargylamide family of compounds, which are known for their ability to inhibit enzymes and modulate biological pathways. In
Mecanismo De Acción
The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide involves its ability to inhibit the activity of enzymes and modulate biological pathways. This compound inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histone proteins. This leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
This compound modulates the activity of the NMDA receptor by binding to a specific site on the receptor and reducing its activity. This leads to a decrease in calcium influx and a reduction in ROS production, which protects against oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its target enzymes and biological pathways. In cancer cells, this compound induces apoptosis and inhibits the proliferation of cancer cells. In neurons, this compound protects against oxidative stress-induced neuronal damage and modulates synaptic plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide in lab experiments include its ability to inhibit the activity of HDACs and modulate the activity of the NMDA receptor, which are important biological pathways in cancer and neuroscience research. This compound also has a relatively low toxicity profile, which makes it a promising candidate for drug development.
The limitations of using this compound in lab experiments include its low overall yield and its potential off-target effects. This compound may also have limited bioavailability and poor pharmacokinetic properties, which could limit its effectiveness as a therapeutic agent.
Direcciones Futuras
For research on N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. This compound may also be studied for its potential as a therapeutic agent in cancer and neurodegenerative diseases. Further research is needed to elucidate the full extent of this compound's mechanism of action and to identify potential off-target effects.
Métodos De Síntesis
The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide involves several steps, including the reaction of 2,4-dimethoxybenzyl chloride with sodium cyanide to form 2,4-dimethoxybenzonitrile. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form this compound. The overall yield of this process is approximately 30%.
Aplicaciones Científicas De Investigación
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDACs are often overexpressed in cancer cells, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis.
In neuroscience, this compound has been studied for its potential as a neuroprotective agent. This compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and protect against oxidative stress-induced neuronal damage.
Propiedades
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-23-15-9-10-16(18(12-15)24-2)17(13-20)21-19(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12,17H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJBPDBBDUDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)C#CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-isopropyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2798378.png)
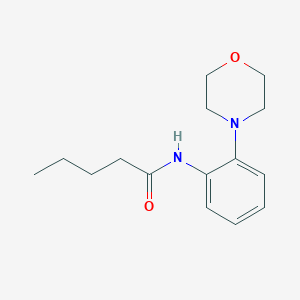
![4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2798382.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2798384.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2798387.png)


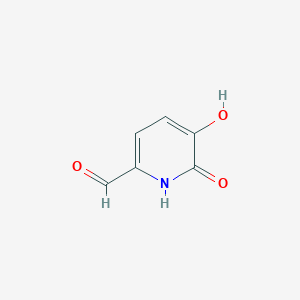
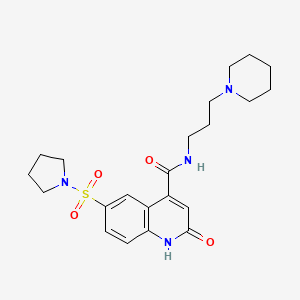
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2798394.png)
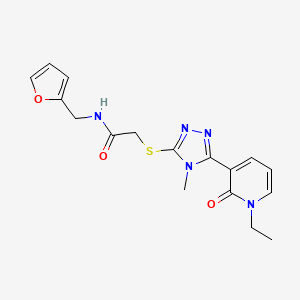
![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)
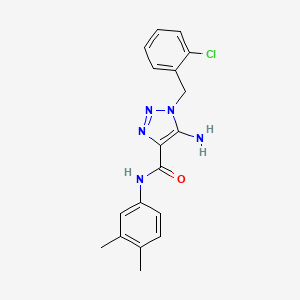
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2798399.png)